3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid
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Overview
Description
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid is a heterocyclic compound that features a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid typically involves a multi-step process. One common method includes the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using conventional heating or microwave irradiation to improve yield and selectivity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione derivative.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Scientific Research Applications
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid can be compared with other thiazolidine derivatives, such as:
3-(4-Chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one: This compound also exhibits antimicrobial and anticancer activities but differs in its substitution pattern.
2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid: This derivative has similar biological activities but a different core structure.
5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3 H)-thione: This compound shares some pharmacological properties but has a distinct heterocyclic framework.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfur and nitrogen in the thiazolidine ring, which contribute to its diverse biological activities.
Properties
CAS No. |
7177-97-1 |
---|---|
Molecular Formula |
C13H12ClNO2S2 |
Molecular Weight |
313.81 |
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO2S2/c14-10-3-1-9(2-4-10)7-11-13(18)15(8-19-11)6-5-12(16)17/h1-4,7H,5-6,8H2,(H,16,17)/b11-7- |
InChI Key |
UOOGKQXGYFYURT-XFFZJAGNSA-N |
SMILES |
C1N(C(=S)C(=CC2=CC=C(C=C2)Cl)S1)CCC(=O)O |
solubility |
not available |
Origin of Product |
United States |
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